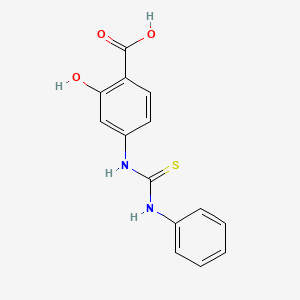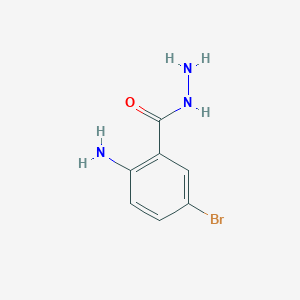
Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 2-chloro-2-phenylethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- typically involves the reaction of benzene derivatives with appropriate chlorinated compounds under controlled conditions. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
- Benzene, 1-(2-chloro-2-phenylethyl)-2-methyl-
- Benzene, 1-(2-chloro-2-phenylethyl)-5-methyl-
Uniqueness
Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules
Propiedades
Número CAS |
84852-65-3 |
|---|---|
Fórmula molecular |
C15H15Cl |
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
1-(2-chloro-2-phenylethyl)-3-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |
Clave InChI |
BMMNHWJIQNNTJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)


![(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121785.png)
![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)


![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)
![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

